molecular formula C15H13NO3 B12996335 3-(N-Methylbenzamido)benzoic acid

3-(N-Methylbenzamido)benzoic acid

Cat. No.: B12996335
M. Wt: 255.27 g/mol
InChI Key: NJZRASBXEAQGQM-UHFFFAOYSA-N
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Description

3-(N-Methylbenzamido)benzoic acid is an organic compound with the molecular formula C15H13NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with an N-methylbenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Methylbenzamido)benzoic acid typically involves the condensation of benzoic acid derivatives with N-methylbenzamide. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(N-Methylbenzamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

3-(N-Methylbenzamido)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(N-Methylbenzamido)benzoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(N-methylbenzamido)benzoic acid
  • 3-(N-Methylbenzamido)-2-fluorobenzoic acid
  • 3-(N-Methylbenzamido)-4-methylbenzoic acid

Uniqueness

3-(N-Methylbenzamido)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

3-[benzoyl(methyl)amino]benzoic acid

InChI

InChI=1S/C15H13NO3/c1-16(14(17)11-6-3-2-4-7-11)13-9-5-8-12(10-13)15(18)19/h2-10H,1H3,(H,18,19)

InChI Key

NJZRASBXEAQGQM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC(=C1)C(=O)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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